1-Amino-5-vinylnaphthalene

Catalog No.
S14226594
CAS No.
M.F
C12H11N
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-5-vinylnaphthalene

Product Name

1-Amino-5-vinylnaphthalene

IUPAC Name

5-ethenylnaphthalen-1-amine

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C12H11N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h2-8H,1,13H2

InChI Key

SMSUJMJQRTYMOM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C=CC=C(C2=CC=C1)N

1-Amino-5-vinylnaphthalene is an organic compound characterized by the presence of an amino group and a vinyl group attached to a naphthalene ring. Its chemical structure can be represented as follows:

C12H11N\text{C}_{12}\text{H}_{11}\text{N}

This compound belongs to the class of vinylnaphthalenes, which are derivatives of naphthalene with one or more vinyl groups. The amino group introduces basic properties, making it a potential candidate for various

  • Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.
  • Nucleophilic Addition: The vinyl group can participate in nucleophilic addition reactions, especially in the presence of strong nucleophiles.
  • Polymerization: The vinyl group allows for polymerization reactions, which can lead to the formation of larger macromolecular structures.

These reactions make 1-amino-5-vinylnaphthalene versatile in synthetic organic chemistry.

Research indicates that compounds similar to 1-amino-5-vinylnaphthalene exhibit various biological activities, including:

  • Antimicrobial Properties: Some vinylnaphthalene derivatives have shown effectiveness against certain bacteria and fungi.
  • Antioxidant Activity: The structure may contribute to free radical scavenging abilities, which are beneficial in preventing oxidative stress.
  • Potential Anticancer Effects: Certain studies suggest that similar compounds may inhibit cancer cell proliferation, although specific data on 1-amino-5-vinylnaphthalene is limited.

Several methods can be employed to synthesize 1-amino-5-vinylnaphthalene:

  • Nucleophilic Substitution: Starting from 5-vinylnaphthalene, an amino group can be introduced through nucleophilic substitution with an appropriate amine source.
  • Amination Reactions: Utilizing methods like the Buchwald-Hartwig amination can effectively introduce the amino functionality onto the naphthalene ring.
  • Vinylation of Aminonaphthalenes: Alternatively, existing aminonaphthalenes can be vinylated using vinyl halides in the presence of a base.

These methods provide flexibility in synthesizing this compound with varying yields and purities.

1-Amino-5-vinylnaphthalene has potential applications in several fields:

  • Material Science: Due to its ability to polymerize, it can be used in creating novel polymers and materials.
  • Pharmaceuticals: Its biological activity suggests potential use in drug development, particularly as antimicrobial or anticancer agents.
  • Organic Electronics: The compound may find applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its electronic properties.

Studies on 1-amino-5-vinylnaphthalene's interactions with other molecules are crucial for understanding its reactivity and biological implications. This includes:

  • Binding Studies: Investigating how this compound interacts with biomolecules such as proteins or nucleic acids can reveal its potential therapeutic mechanisms.
  • Reactivity with Reactive Oxygen Species: Understanding how it reacts with free radicals may elucidate its antioxidant properties.

Such studies are essential for assessing its viability as a pharmaceutical candidate.

1-Amino-5-vinylnaphthalene shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
1-Amino-2-naphtholContains an amino and hydroxyl groupExhibits strong hydrogen bonding
1-NaphthylamineSimple amine derivative of naphthaleneLacks vinyl functionality
5-VinylnaphthaleneVinyl group without an amino groupMore reactive due to vinyl alone
2-AminonaphthaleneAmino group at a different positionDifferent reactivity profile

The presence of both an amino and a vinyl group in 1-amino-5-vinylnaphthalene distinguishes it from these related compounds, providing unique reactivity and potential applications.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

169.089149355 g/mol

Monoisotopic Mass

169.089149355 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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